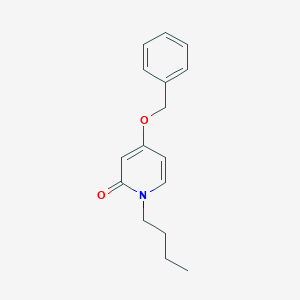

4-Benzyloxy-1-butyl-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

1-butyl-4-phenylmethoxypyridin-2-one |

InChI |

InChI=1S/C16H19NO2/c1-2-3-10-17-11-9-15(12-16(17)18)19-13-14-7-5-4-6-8-14/h4-9,11-12H,2-3,10,13H2,1H3 |

InChI Key |

PDORWCJVIAMMMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC(=CC1=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy 1 Butyl 1h Pyridin 2 One and Its Analogs

Strategies for N-Alkylation of 4-Benzyloxy-1H-pyridin-2-one Precursors

The introduction of an alkyl group onto the nitrogen atom of a pyridin-2-one ring is a critical step in the synthesis of many derivatives, including 4-Benzyloxy-1-butyl-1H-pyridin-2-one. However, the ambident nucleophilic nature of the pyridin-2-one system presents a significant challenge, as alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. mdpi.comresearchgate.net The ratio of N- to O-alkylation is influenced by several factors, including the choice of alkylating agent, base, solvent, and reaction temperature. researchgate.netresearchgate.net

Alkylation with Butylating Agents for this compound Formation

The direct synthesis of this compound involves the N-alkylation of the 4-benzyloxy-1H-pyridin-2-one precursor with a suitable butylating agent, such as butyl bromide or butyl iodide. Conventionally, this reaction is performed by first deprotonating the pyridone with a base to form an ambident nucleophile, which then reacts with the electrophilic butylating agent. mdpi.com

The regioselectivity of this reaction is a key consideration. The formation of the desired N-alkylated product is often in competition with the formation of the O-alkylated isomer, 2-butoxy-4-benzyloxypyridine. Research into the alkylation of substituted 2-pyridones has shown that factors like the solvent and the counter-ion of the base can significantly influence the N/O selectivity. For instance, the use of cesium carbonate (Cs₂CO₃) as a base in a suitable solvent is one approach to promote N-alkylation. rsc.org Microwave-assisted organic synthesis has also emerged as a technique to facilitate N-alkylation of pyridones, sometimes leading to higher yields and selectivity in shorter reaction times. mdpi.com

| Reagent/Condition | Product Ratio (N/O) | Yield | Reference |

| Alkyl Halides, Base | Varies | Moderate to Good | mdpi.comresearchgate.net |

| Benzyl (B1604629) Halides, CsF, DMF | Up to 13:1 | Good | researchgate.net |

| Primary Alkyl Halides, Aqueous Micellar System | >6:1 | 52-94% | researchgate.net |

Alkylation of the Pyridine (B92270) Nitrogen Under Mild and Anhydrous Conditions

To circumvent issues with regioselectivity and harsh reaction conditions, several mild and anhydrous methods for the N-alkylation of pyridin-2-ones have been developed. These methods are often designed to favor N-alkylation by controlling the reaction environment.

One such method involves the use of cesium fluoride (B91410) (CsF) under anhydrous conditions, which has been shown to effectively promote N-alkylation with activated alkyl halides. researchgate.net Another widely used mild method is the Mitsunobu reaction. researchgate.net This reaction utilizes a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic substitution. In the context of pyridin-2-one alkylation, this approach can provide good yields of the N-alkylated product, although the regioselectivity can be dependent on the substituents present on the pyridone ring. researchgate.net

A study on the N-alkylation of 2-pyridones in water using a micellar system with Tween 20 demonstrated high regioselectivity for N-alkylation with primary and secondary alkyl halides under mild conditions (room temperature). researchgate.net This approach offers an environmentally benign alternative to traditional organic solvents.

Multi-Component Reactions in Pyridin-2-one Scaffold Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgnih.gov MCRs are particularly valuable for constructing heterocyclic scaffolds like pyridin-2-one, as they allow for rapid assembly of molecular diversity from simple precursors. rsc.orgbohrium.com

Several MCRs have been reported for the synthesis of functionalized pyridin-2-one derivatives. For example, a three-component reaction involving an aromatic aldehyde, malononitrile, and a 4-hydroxy-pyridin-2-one derivative can yield complex fused pyrano[3,2-c]pyridones. nih.govrsc.org Similarly, four-component reactions have been developed to produce chromene-containing 2(1H)-pyridones. nih.govrsc.org While not directly yielding this compound, these MCRs provide a powerful platform for synthesizing the core pyridin-2-one structure, which can then be further modified. The strategy often involves a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. rsc.org

| Reaction Type | Reactants | Product Type | Reference |

| Three-Component | Aromatic Aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyrano[3,2-c]pyridones | nih.govrsc.org |

| Four-Component | Aromatic Aldehydes, Malononitrile, Acetyl-3H-benzo[f]chromen-3-one, Base | Chromene-based 2(1H)-pyridones | nih.gov |

| Three-Component | Aromatic Aldehydes, Substituted Acetophenones, Phenyl Acetamides | 3,4,6-Triaryl-2(1H)-pyridones | rsc.org |

Chemo- and Regioselective Synthetic Approaches to Substituted Pyridin-2-one Derivatives

The synthesis of specifically substituted pyridin-2-one derivatives often requires methods that can control both chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions on the ring).

One notable regioselective approach is the Blaise reaction, which can be used to synthesize 2-pyridone derivatives. The reaction of an in situ generated Blaise intermediate (from a Reformatsky reagent and a nitrile) with propiolates affords 2-pyridones in good to excellent yields with high chemo- and regioselectivity. organic-chemistry.org Another strategy involves the metal-free C-O and C-N bond cleavage of oxazoline[3,2-a]pyridinium intermediates. nih.govresearchgate.net The regioselectivity of nucleophilic attack on these intermediates (at C2 or C8) can be controlled by the nature of the nucleophile, leading to either N-substituted pyridones or 2-substituted pyridines. nih.govresearchgate.net

Furthermore, regioselective reactions on the pre-formed pyridin-2-one ring are common. For instance, the synthesis of pyridin-2-ones via the reaction of N,N'-disubstituted 1,1-ene diamines with mercaptals has been shown to be highly regioselective. rsc.org Copper-catalyzed N-arylation of 2-pyridones with aryl iodides or diaryliodonium salts also demonstrates excellent chemoselectivity, favoring N-arylation over O-arylation. organic-chemistry.org

Enantioselective Transformations in Pyridin-2-one Analog Synthesis

The development of enantioselective methods for the synthesis of chiral pyridin-2-one analogs is an area of growing interest, driven by the importance of chirality in bioactive molecules. These methods aim to create a specific stereoisomer of a molecule containing one or more chiral centers.

While direct asymmetric synthesis of the pyridin-2-one core can be challenging, enantioselective transformations are often applied to precursors or analogs. One general strategy involves the catalytic asymmetric hydrogenation of a suitable prochiral substrate. For example, the synthesis of chiral (2-pyridyl)alanines has been achieved via the catalytic hydrogenation of α-enamidoacrylates containing a pyridine moiety, using chiral phosphine ligands. This introduces a stereocenter adjacent to the pyridine ring.

Another approach involves the diastereoselective addition of nucleophiles to chiral precursors. For instance, the enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine can be achieved by reacting pyridine-2-carboxaldehyde with a chiral sulfinamide to form a chiral sulfinylimine. Subsequent diastereoselective addition of a Grignard reagent, like methylmagnesium bromide, followed by removal of the chiral auxiliary, yields the chiral amine. youtube.com Such strategies could be adapted to synthesize pyridin-2-one analogs with chiral substituents at the N1 position or on the ring itself.

Computational Chemistry and Theoretical Investigations of Pyridin 2 One Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and geometry of molecular systems, including pyridin-2-one derivatives. electrochemsci.org This quantum mechanical approach calculates the properties of a multi-electron system based on its electron density, offering a balance between computational cost and accuracy. electrochemsci.orgmdpi.com DFT is widely used to determine optimized molecular structures, predict electronic properties, and understand inhibitor-surface interactions. electrochemsci.org

Applications of DFT for pyridin-2-one systems involve several key calculations:

Geometry Optimization: DFT is used to find the lowest energy conformation of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculations can determine fundamental electronic descriptors. By solving the Kohn–Sham equations, DFT can reconstruct molecular orbital interactions and elucidate the electronic driving forces in various chemical processes. mdpi.com

Vibrational Frequencies: These calculations can predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution within the molecule. These maps reveal electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding intermolecular interactions. mdpi.com

The insights gained from DFT calculations are foundational for more complex computational studies, such as those involving reactivity and molecular docking.

Table 1: Key Quantum Chemical Parameters Calculated with DFT for Pyridine (B92270) Derivatives This table is interactive. You can sort and filter the data.

| Parameter | Symbol | Significance in Molecular Analysis |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability of a molecule to donate electrons; higher values indicate a better electron donor. electrochemsci.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability of a molecule to accept electrons; lower values indicate a better electron acceptor. electrochemsci.org |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. electrochemsci.org |

| Ionization Potential | I = -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity | A = -ELUMO | The energy released when an electron is added to a molecule. |

| Global Hardness | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. electrochemsci.org |

| Global Softness | σ = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. electrochemsci.org |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and rationalize the reactivity of molecules. wikipedia.org The theory is based on the principle that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. wikipedia.org Analyzing the energies and spatial distributions of these frontier orbitals provides powerful insights into chemical reactions.

For pyridin-2-one systems, FMO analysis is instrumental in:

Predicting Reactive Sites: The locations of the HOMO and LUMO within the molecule indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The distribution of HOMO density highlights regions prone to attack by electrophiles, while LUMO distribution points to sites susceptible to nucleophilic attack. electrochemsci.org

Understanding Reaction Mechanisms: FMO theory helps to explain the pathways of various reactions, including pericyclic reactions like cycloadditions. wikipedia.org The symmetry and energy gap (ΔE) between the HOMO and LUMO of the reactants determine whether a reaction is favorable. A smaller energy gap generally corresponds to a more facile reaction.

Rationalizing Selectivity: The theory can predict the regioselectivity and stereoselectivity of a reaction by analyzing the orbital coefficients and symmetry of the interacting FMOs. Reactions tend to proceed in a way that maximizes the overlap between the largest coefficients of the interacting orbitals.

While highly effective for many systems, the application of FMOs can become complex in larger molecules where the orbitals are more delocalized. acs.orgacs.org In such cases, advanced concepts like frontier molecular orbitalets (FMOLs) may be used to regain locality information. acs.org

Table 2: Significance of FMO Parameters in Reactivity Prediction This table is interactive. You can sort and filter the data.

| FMO Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a greater willingness to donate electrons, suggesting higher reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a greater willingness to accept electrons, suggesting higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (ΔE). | A small gap indicates that the molecule is more polarizable and generally more reactive. It is a critical factor in predicting reaction outcomes. |

| Orbital Symmetry | The symmetry properties of the HOMO and LUMO wavefunctions. | Determines whether a concerted reaction pathway (e.g., in pericyclic reactions) is "allowed" or "forbidden". wikipedia.org |

| Orbital Coefficients | The magnitude of the atomic orbital contribution to the molecular orbital. | Larger coefficients on specific atoms indicate those atoms are more involved in the orbital interaction, guiding regioselectivity. |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Pyridin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.com In drug discovery, QSAR is a vital tool for predicting the activity of new compounds, optimizing lead candidates, and understanding the structural features that influence efficacy. jocpr.com

For pyridin-2-one derivatives, QSAR studies have been successfully developed to model their activity against various biological targets, such as HIV-1 reverse transcriptase. nih.gov These models are built by first calculating a set of molecular descriptors for a series of known pyridin-2-one compounds. These descriptors quantify various aspects of the molecule's physicochemical properties, such as topology, electronic properties, and steric features. jocpr.comnih.gov

The process involves:

Data Set Collection: A series of pyridin-2-one derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular connectivity indices, electronic properties) are calculated for each molecule.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like k-Nearest Neighbor (kNN) are used to build a mathematical equation relating the descriptors to the biological activity. nih.govcivilica.com

Validation: The predictive power of the QSAR model is rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds to assess the model's robustness and generalizability (R²pred). nih.govnih.gov

Successful QSAR models for pyridin-2-one derivatives have shown high predictive accuracy, enabling the virtual screening of compound libraries to identify novel and potent candidates. nih.gov

Table 3: Example of QSAR Model Statistics for Pyridinone Derivatives This table is interactive. You can sort and filter the data.

| Model Type | Target | Statistical Method | Cross-validated R² (q²) | Test Set R² (R²pred) | Source |

|---|---|---|---|---|---|

| 2D-QSAR | Chlamydia trachomatis inhibitor | MLR | 0.5388 | 0.506 | jchemlett.com |

| QSAR | HIV-1 Reverse Transcriptase Inhibitor | kNN | 0.5 - 0.8 | > 0.6 | nih.gov |

| 3D-QSAR (CoMFA) | CDK2 Inhibitor | PLS | 0.714 | 0.764 | nih.gov |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a pyridin-2-one derivative) to a second molecule (a receptor or target protein). nih.gov These simulations are fundamental in drug design, providing a detailed view of the ligand-target interactions at the atomic level.

The process of molecular docking involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. This often involves obtaining a crystal structure from a database like the Protein Data Bank (PDB) and optimizing the ligand's geometry. nih.gov

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor. nih.govtcmsp-e.com

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding energy. The top-ranked poses, which represent the most likely binding modes, are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For pyridin-2-one and related pyridine derivatives, docking studies have been crucial for understanding their mechanism of action. nih.gov Simulations have identified critical amino acid residues in the binding pockets of targets like HIV reverse transcriptase, cyclin-dependent kinases (CDKs), and the angiotensin II type 1 (AT1) receptor that interact with the inhibitors. nih.govnih.govoncotarget.com This information is invaluable for structure-based drug design, allowing medicinal chemists to rationally modify the ligand's structure to enhance binding affinity and selectivity. oncotarget.com Further validation of these binding modes can be achieved through more computationally intensive methods like molecular dynamics (MD) simulations. nih.govjchemlett.com

Table 4: Examples of Docking Studies with Pyridine-based Ligands This table is interactive. You can sort and filter the data.

| Ligand Class | Target Protein | Key Interacting Residues | Significance of Interaction | Source |

|---|---|---|---|---|

| Thiazolino 2-pyridone amides | Chlamydia trachomatis target | Glu154, Leu142, His87, Arg150, Phe151 | Stabilization of the inhibitor in the active site. | jchemlett.com |

| Imidazo-pyridine derivatives | Angiotensin II Type 1 (AT1) Receptor | Not specified | Provides understanding of the binding mechanism for dual-target agents. | oncotarget.com |

| Pyridinone derivatives | HIV Reverse Transcriptase (NNRTI site) | Not specified | Suggests binding mode is similar to the known inhibitor nevirapine. | nih.gov |

Conformational Analysis and Stereoelectronic Effects in Pyridin-2-ones

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The stability and reactivity of a molecule are highly dependent on its preferred conformation. Stereoelectronic effects are interactions between electron orbitals that depend on the 3D geometry of the molecule; they play a major role in determining conformational preferences. beilstein-journals.org

For pyridin-2-one systems and related heterocyclic ketones like piperidones, computational methods, particularly DFT, are employed to investigate their conformational landscape. beilstein-journals.orgresearchgate.net These studies can:

Identify Stable Conformers: Calculations can determine the relative energies of different possible conformations (e.g., chair, boat, twist-boat for saturated rings) to identify the most stable forms. beilstein-journals.org

Calculate Rotational Barriers: The energy required to rotate around specific bonds can be calculated, providing insight into the flexibility of the molecule and the energy barriers separating different conformers. researchgate.net

Analyze Stereoelectronic Effects: Theoretical methods can elucidate the underlying electronic interactions that stabilize certain conformations. These effects include:

Hyperconjugation: The interaction of filled orbitals (e.g., a lone pair on a nitrogen atom) with adjacent empty antibonding orbitals (e.g., σ* C-H). This type of interaction can be a dominant factor in conformational stability. beilstein-journals.org

Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between different parts of the same molecule can lock it into a specific conformation. researchgate.net

Steric and Dipolar Repulsions: Unfavorable interactions between bulky groups or bond dipoles can destabilize certain conformations.

Understanding the interplay of these effects is crucial, as the specific 3D shape adopted by a pyridin-2-one derivative directly influences how it interacts with its biological target. researchgate.net

Structure Activity Relationship Sar Studies of Pyridin 2 One Derivatives

Impact of Benzyloxy Moiety Substitutions on Biological Activity Profiles

Substitutions on the phenyl ring of the benzyloxy moiety can have a profound impact on the biological activity profile. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity to target receptors. For example, the placement of methoxy (B1213986) or hydroxyl groups could introduce additional hydrogen bonding opportunities, potentially enhancing activity. Conversely, bulky substituents could introduce steric hindrance, which may be detrimental or beneficial depending on the topology of the target's binding site.

While specific data for 4-benzyloxy-1-butyl-1H-pyridin-2-one is scarce, studies on related 4-alkoxy pyridin-2-ones suggest that the nature of the alkoxy group can influence activity.

| Substitution on Benzyloxy Moiety | Predicted Impact on Biological Activity | Rationale |

| Electron-donating groups (e.g., -OCH3, -OH) | Potential increase in activity | May enhance hydrogen bonding capabilities and alter electronic properties favorably for target interaction. |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Variable impact | Could modulate the electronic character of the pyridin-2-one core, potentially altering binding affinity. |

| Bulky substituents | Steric hindrance or improved binding | May hinder binding to some targets while potentially enhancing binding to others with larger pockets. |

N-Substitution Effects on Pyridin-2-one Biological Responses

Studies on N-alkylated pyridin-2-ones have shown that varying the alkyl chain length can modulate activity. For instance, in some series of compounds, an optimal chain length is observed for maximal biological effect. The presence of a tertiary nitrogen atom within the N-substituent has also been identified as a key feature for P-glycoprotein inhibitory activity in some pyridin-2-one analogs.

| N-Substitution | Predicted Impact on Biological Activity | Rationale |

| Alkyl chain length (e.g., methyl, ethyl, propyl, butyl) | Modulates lipophilicity and activity | An optimal chain length often exists for specific biological targets. |

| Introduction of polar groups (e.g., hydroxyl, amino) | May alter solubility and target interactions | Can introduce new hydrogen bonding possibilities and affect pharmacokinetic properties. |

| Cyclic or branched alkyl groups | May enhance binding affinity | Can provide a more rigid conformation that fits better into a specific binding site. |

Correlation of Substituent Properties with In Vitro Efficacy

The in vitro efficacy of pyridin-2-one derivatives is a multifactorial property that correlates with several physicochemical parameters of their substituents. Key properties include:

Lipophilicity (logP): As previously mentioned, this is a critical determinant for membrane permeability and interaction with hydrophobic targets. A balance is often required, as excessively high lipophilicity can lead to poor solubility and non-specific binding.

Electronic Effects (Hammett constants): The electron-donating or electron-withdrawing nature of substituents influences the charge distribution across the pyridin-2-one ring system, affecting its ability to interact with biological targets through electrostatic or hydrogen bonding interactions.

Steric Parameters (Taft parameters, molar refractivity): The size and shape of substituents can dictate how well a molecule fits into the binding site of a target protein. Steric hindrance can prevent effective binding, while a complementary shape can enhance it.

Hydrogen Bonding Capacity: The number and strength of hydrogen bond donors and acceptors are fundamental to the specificity and affinity of drug-receptor interactions.

Quantitative structure-activity relationship (QSAR) studies on various series of pyridin-2-one derivatives have often highlighted the importance of these parameters in predicting their in vitro efficacy. While a specific QSAR model for this compound is not available, the general principles derived from related compounds underscore the importance of a multi-parameter optimization approach in the design of new, more potent analogs.

In Vitro Biological Activity and Mechanistic Insights of Pyridin 2 One Derivatives

Enzyme Inhibition Studies

Pyridin-2-one derivatives have been extensively investigated as modulators of various key enzymes implicated in human diseases. The structural versatility of the pyridone core allows for targeted modifications to achieve potent and selective inhibition or activation of specific enzymes.

Polo-like Kinase 1 (PLK1) Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. nih.gov Its overexpression is strongly associated with a wide range of human cancers, making it an attractive target for anticancer drug development. nih.gov Inhibition of PLK1 can disrupt mitotic progression and induce apoptosis in cancer cells, often with minimal effect on normal, non-dividing cells. nih.gov

While various heterocyclic compounds, such as 2-amino-pyrazolopyridines and imidazopyridine derivatives, have been developed as potent ATP-competitive inhibitors of PLK1, specific in vitro inhibitory data for 4-Benzyloxy-1-butyl-1H-pyridin-2-one or its close derivatives are not extensively detailed in the reviewed literature. nih.govresearchgate.net The development of PLK1 inhibitors remains a significant challenge, focusing on improving selectivity against the highly conserved ATP-binding cleft of protein kinases. nih.gov Potent inhibitors like Volasertib (BI 6727) have demonstrated low nanomolar efficacy in vitro against SCLC cell lines and are progressing through clinical trials. researchgate.netmdpi.com

Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition

Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1), particularly at the R132 residue, are oncogenic drivers in several malignancies, including low-grade gliomas and acute myeloid leukemia (AML). nih.gov These mutations confer a new function to the enzyme, causing it to convert α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (2-HG). nih.gov Elevated levels of 2-HG disrupt normal cellular processes and contribute to tumorigenesis, making mIDH1 a key therapeutic target. nih.govlookchem.com

A medicinal chemistry campaign starting from a quinolinone screening hit led to the development of a series of potent 2-pyridin-2-one derivatives as mIDH1 inhibitors. nih.govnih.gov Systematic structure-activity relationship (SAR) studies produced highly potent compounds, demonstrating the effectiveness of the pyridin-2-one scaffold in targeting this mutant enzyme. nih.govresearchgate.net

Table 1: In Vitro Inhibitory Activity of Pyridin-2-one Derivatives against Mutant IDH1

| Compound | mIDH1 R132H IC50 (nM) | mIDH1 R132C IC50 (nM) |

|---|---|---|

| (+)-119 (NCATS-SM5637) | 48 | 62 |

| Enasidenib (AG-221) | - | - |

| Ivosidenib (AG-120) | 6 | 13 |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov The two main isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and highly expressed in inflamed tissues. nih.gov Selective inhibition of COX-2 is a primary strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

While the pyridin-2-one core is recognized as a versatile scaffold for targeting cyclooxygenases, specific data on its direct derivatives is limited in the available literature. However, structurally related pyridazine-based derivatives have been developed and shown to be potent and selective COX-2 inhibitors. Several of these compounds exhibited superior or comparable in vitro inhibitory activity to the standard drug, celecoxib. nih.gov

Table 2: In Vitro Inhibitory Activity of Pyridazine Derivatives against COX-1 and COX-2

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| 9a | 330 | 15.50 | 21.29 |

| 9b | 275 | 17.50 | 15.71 |

| 12 | 295 | 17.10 | 17.25 |

| 16b | 315 | 16.90 | 18.63 |

| Celecoxib | 320 | 17.79 | 17.98 |

Enoyl-ACP Reductase (ENR) Inhibition

Enoyl-acyl carrier protein reductase (ENR), the product of the fabI gene, is an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. nih.govnih.gov It catalyzes the final, rate-limiting step in the elongation cycle. nih.gov Because the bacterial FAS-II system is structurally distinct from the mammalian FAS-I system, ENR is a highly attractive target for the development of novel antibacterial agents with selective action. nih.govnih.gov

Screening efforts have identified 4-pyridone derivatives as a novel class of bacterial ENR inhibitors. nih.gov Structure optimization studies led to compounds with potent inhibitory activity against the FabI enzyme from both Escherichia coli and Staphylococcus aureus. The inhibitory action of these compounds was confirmed to be target-specific, as they effectively inhibited fatty acid biosynthesis in bacterial cells. nih.govresearchgate.net

Table 3: In Vitro Inhibitory and Antibacterial Activity of Pyridone Derivatives against ENR (FabI)

| Compound Class | Target Organism | Enzyme Inhibition IC50 (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|---|

| 4-Pyridone derivative (7n) | S. aureus | Strong (not specified) | Potent (not specified) |

| Thiopyridine derivatives | E. coli / S. aureus | 3 - 25 | 1 - 64 |

AMP-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial energy-sensing enzyme that maintains cellular energy homeostasis. nih.gov It is activated during states of energy depletion (high AMP:ATP ratio), leading to the stimulation of ATP-generating catabolic pathways and the inhibition of ATP-consuming anabolic processes. nih.gov As such, AMPK activation is considered a promising therapeutic strategy for metabolic disorders like type 2 diabetes. nih.gov

Research has led to the discovery of pyrrolopyridone derivatives as direct activators of AMPK. nih.gov These compounds were found to directly activate AMPK heterotrimers, demonstrating a novel mechanism for modulating this key metabolic regulator. nih.gov Further studies on related imidazo[1,2-a]pyridine (B132010) derivatives have also yielded potent AMPK activators with low nanomolar efficacy. nih.gov

Table 4: In Vitro Activation of AMPK by Pyridone and Related Derivatives

| Compound Class | AMPK Activation EC50 (nM) |

|---|---|

| Pyrrolopyridone derivative (Compound 17) | Potent (not specified) |

| Imidazo[1,2-a]pyridine derivative | 11.0 |

Antimicrobial Activity Against Bacterial Strains (e.g.,Staphylococcus aureus,Escherichia coli)

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Pyridine (B92270) and its derivatives have been explored for their antibacterial properties. nih.gov The pyridone scaffold, in particular, has served as the basis for compounds targeting essential bacterial enzymes, leading to potent antimicrobial activity. nih.gov

The antibacterial effects of pyridone derivatives are often linked to their inhibition of specific targets, such as the previously mentioned enoyl-ACP reductase (FabI). nih.govnih.gov Various studies have evaluated the in vitro efficacy of these compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (both methicillin-sensitive and -resistant strains) and Escherichia coli. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Table 5: In Vitro Antimicrobial Activity (MIC) of Pyridine and Pyridone Derivatives

| Compound/Derivative Class | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

|---|---|---|

| Nicotinic acid benzylidene hydrazides (4, 5, 6, 7) | Active (comparable to Norfloxacin) | Active (comparable to Norfloxacin) |

| Mannich bases (12, 15, 16, 17) | 6.25 - 12.5 | 6.25 - 12.5 |

| Pyridine carbonitrile derivative (3b) | >100 | >100 |

| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | 1000 | 500 |

| 7-fluoroquinolone derivative (8f) | 0.004 - 0.125 (MSSA & MRSA) | 0.5 |

Receptor Modulation Profiles (e.g., metabotropic glutamate (B1630785) receptors)

Derivatives of this compound have been identified as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2). google.comgoogle.com Metabotropic glutamate receptors are a family of G-protein coupled receptors that are activated by the neurotransmitter glutamate. google.com The mGluR family is divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. The mGluR2, along with mGluR3, belongs to Group II. google.com

The modulatory action of these pyridin-2-one derivatives is highly specific. Mutational analysis has confirmed that their binding site is not the orthosteric site where glutamate binds, but an allosteric site located within the seven-transmembrane domain of the mGluR2. google.comgoogle.com This allosteric modulation results in an enhancement of the mGluR2 response to glutamate. google.com In essence, these compounds act as potentiators of the natural agonist's effect. google.com

The activation of mGluR2 is negatively coupled to adenylyl cyclase through the Gαi-protein pathway. google.com This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently modulates downstream signaling cascades. A significant physiological role of presynaptic mGluR2 is the inhibition of glutamate release at the synapse. google.com By potentiating the action of glutamate on these autoreceptors, the pyridin-2-one derivatives can enhance this negative feedback loop, leading to a reduction in synaptic glutamate levels.

| Receptor Target | Type of Modulation | Binding Site | Downstream Effect |

|---|---|---|---|

| Metabotropic Glutamate Receptor 2 (mGluR2) | Positive Allosteric Modulation | Allosteric site within the seven-transmembrane domain. google.comgoogle.com | Potentiation of glutamate-induced inhibition of adenylyl cyclase, leading to reduced glutamate release. google.com |

Pyridin 2 One Scaffolds in Rational Drug Design and Discovery

Pyridin-2-one as a Privileged Scaffold in Medicinal Chemistry

The pyridin-2-one nucleus is recognized in medicinal chemistry as a "privileged scaffold," a term denoting a molecular framework that is capable of binding to a variety of biological targets with high affinity. rsc.orgnih.gov This versatility has led to the integration of the pyridine (B92270) moiety into a diverse array of FDA-approved drugs. rsc.orgnih.govrsc.org Pyridin-2-ones, a specific class of pyridines, are six-membered heterocyclic compounds featuring both a carbonyl group and an endocyclic nitrogen atom. nih.govnih.gov This arrangement allows them to act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen and ring nitrogen), facilitating strong interactions with biological macromolecules like enzymes and receptors. nih.govnih.gov

The structural characteristics of the pyridin-2-one scaffold, including its relative planarity and the potential for substitution at multiple positions, provide a foundation for creating extensive libraries of compounds with diverse pharmacological profiles. nih.gov The core structure is also valued for its favorable physicochemical properties, such as metabolic stability and aqueous solubility, which are critical for developing viable drug candidates. nih.gov Furthermore, pyridin-ones can serve as bioisosteres for other chemical groups like amides, phenols, and various heterocyclic rings, allowing chemists to fine-tune a molecule's properties while retaining its intended biological activity. nih.gov The compound 4-Benzyloxy-1-butyl-1H-pyridin-2-one is built upon this privileged core, with substituents at the N1 and C4 positions, which are common sites for modification to explore and optimize biological interactions.

Scaffold-Based Approaches for Novel Biologically Active Compounds

Scaffold-based drug design is a powerful strategy that utilizes a common molecular core, such as pyridin-2-one, as a template for generating novel bioactive compounds. nih.gov This approach, often termed "scaffold decoration," involves the systematic chemical modification of the core structure to explore the surrounding chemical space and identify new or improved interactions with a biological target. nih.gov The pyridin-2-one scaffold offers multiple positions for such modifications, allowing for the fine-tuning of a compound's steric, electronic, and lipophilic properties. nih.gov

The development of molecules like this compound is a direct result of this strategy. Here, the pyridin-2-one scaffold is "decorated" with two key substituents:

N1-Butyl Group: Alkylation at the nitrogen atom is a common strategy to modulate lipophilicity and membrane permeability. The butyl group can also engage in van der Waals interactions within a target's binding pocket.

C4-Benzyloxy Group: The introduction of a benzyloxy moiety at the 4-position significantly alters the molecule's size, shape, and electronic properties. This group can participate in pi-stacking interactions and form additional hydrogen bonds, potentially enhancing binding affinity and selectivity.

Through such scaffold-based approaches, pyridin-2-one derivatives have been developed with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.goviipseries.org

Design and Optimization of Inhibitor Scaffolds

The process of discovering a new drug rarely ends with the initial identification of a bioactive "hit" compound. A crucial subsequent phase involves the design and optimization of the initial scaffold to improve its potency, selectivity, and pharmacokinetic properties. acs.org For pyridin-2-one-based inhibitors, this is an iterative process guided by medicinal chemistry principles, including Structure-Activity Relationship (SAR) studies and computational modeling. nih.gov

SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically varied and assessing the impact on biological activity. nih.gov For a compound like this compound, an optimization campaign might involve:

Varying the length and branching of the N1-alkyl chain (e.g., replacing butyl with ethyl, propyl, or isobutyl groups).

Modifying the substituent on the phenyl ring of the benzyloxy group (e.g., adding electron-donating or electron-withdrawing groups).

Exploring alternative linkers at the 4-position (e.g., replacing the oxygen atom).

Computational tools such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, virtual screening, and molecular dynamics simulations are increasingly used to rationalize observed SAR and guide the design of more potent inhibitors. mdpi.comnih.gov These methods can predict how a designed molecule will bind to its target, helping to prioritize the synthesis of compounds with the highest likelihood of success. mdpi.comnih.gov For example, studies on pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) have successfully used these computational approaches to design novel structures with high predicted activity. mdpi.com

| Compound | R1 Group (at N1) | R2 Group (at C4) | Inhibitory Activity (IC₅₀, nM) |

|---|---|---|---|

| 1 | -CH₃ | -OCH₃ | 150 |

| 2 | -CH₂CH₃ | -OCH₃ | 98 |

| 3 | -CH₂CH₂CH₂CH₃ | -OCH₃ | 45 |

| 4 | -CH₂CH₂CH₂CH₃ | -OCH₂Ph (Benzyloxy) | 12 |

| 5 | -CH₂CH₂CH₂CH₃ | -OCH₂Ph-4-Cl | 8 |

Hybridization Strategies in Pyridin-2-one Scaffold Design

Molecular hybridization is an advanced drug design strategy that involves the rational combination of two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. nih.gov The goal is to create a new chemical entity with an improved activity profile, enhanced selectivity, or a novel mechanism of action compared to the individual parent molecules. mdpi.comnih.gov

The pyridin-2-one scaffold is an excellent candidate for hybridization due to its synthetic tractability and established biological importance. rsc.org In the context of this compound, the benzyloxy group can be viewed as a component of a hybridization strategy. The pyridin-2-one core acts as one pharmacophore, while the benzyl (B1604629) group could be considered part of a second pharmacophore, potentially mimicking the side chain of an amino acid or interacting with an aromatic-binding region of a target protein.

Recent research has demonstrated the power of this approach. For example, hybrid molecules combining pyridine and urea (B33335) scaffolds have been designed as potent anticancer agents targeting the VEGFR2 kinase. nih.govdongguk.edu In these designs, the pyridine moiety and the urea moiety each make critical interactions within the kinase's active site, leading to high affinity and potent inhibition. nih.gov Similarly, scaffold hopping and hybridization have been used to create pyridine-annulated purines as novel apoptotic anticancer agents. rsc.org These strategies underscore the immense potential of using the pyridin-2-one scaffold as a foundation for building complex, multi-functional molecules with tailored therapeutic properties. nih.gov

Advanced Reactivity and Transformation Studies of Pyridin 2 One Compounds

Palladium-Catalyzed Reactions of Pyridin-2-yl Derivatives

The pyridin-2-one scaffold is a versatile building block in organic synthesis, and its reactivity can be significantly expanded through the use of palladium catalysis. While specific studies on 4-Benzyloxy-1-butyl-1H-pyridin-2-one are not extensively documented, the reactivity of analogous pyridin-2-one systems provides a strong basis for predicting its behavior in various palladium-catalyzed transformations. These reactions are crucial for the construction of complex molecules, often with applications in medicinal chemistry and materials science. researchgate.net

Key palladium-catalyzed reactions applicable to pyridin-2-one derivatives include Suzuki-Miyaura cross-coupling, Heck coupling, and C-H activation/functionalization. The benzyloxy group at the 4-position and the butyl group at the 1-position of the target compound influence the electronic properties and steric hindrance of the pyridin-2-one ring, thereby affecting its reactivity in these transformations.

Table 1: Potential Palladium-Catalyzed Reactions of this compound Derivatives

| Reaction Type | Potential Coupling Partner | Potential Product | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Arylboronic acid | 4-Benzyloxy-1-butyl-X-aryl-1H-pyridin-2-one | Pd(PPh₃)₄, base |

| Heck Coupling | Alkene | 4-Benzyloxy-1-butyl-X-alkenyl-1H-pyridin-2-one | Pd(OAc)₂, phosphine (B1218219) ligand, base |

| C-H Arylation | Arene | 4-Benzyloxy-1-butyl-X-aryl-1H-pyridin-2-one | Pd(OAc)₂, oxidant |

Research on related 4-alkoxypyridin-2-ones suggests that these compounds can serve as effective coupling partners in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds. The position of coupling on the pyridin-2-one ring would depend on the specific reaction conditions and the directing effects of the existing substituents.

Furthermore, palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of heterocyclic compounds. nih.govnih.govrsc.org For this compound, direct arylation or alkenylation at the C3 or C5 positions of the pyridin-2-one ring could be envisioned, guided by the electronic nature of the substituents and the specific ligand used in the catalytic system. researchgate.net The development of such reactions would provide a more atom-economical approach to the synthesis of complex pyridin-2-one derivatives.

Nucleophilic and Electrophilic Substitution Reactions within the Pyridin-2-one Ring

The pyridin-2-one ring possesses a unique electronic character that allows for both nucleophilic and electrophilic substitution reactions, although the reactivity is highly dependent on the nature and position of substituents.

Nucleophilic Substitution:

The pyridin-2-one ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. In the case of this compound, the C6 and C4 positions are electronically activated towards nucleophiles. However, the presence of the benzyloxy group at the C4 position makes it a potential leaving group under certain conditions, allowing for nucleophilic substitution at this position.

The reactivity towards nucleophiles can be enhanced by the introduction of electron-withdrawing groups on the ring or by activation of the ring through N-oxidation. For instance, the introduction of a nitro group would significantly increase the susceptibility of the ring to nucleophilic attack.

Electrophilic Substitution:

In contrast to pyridine (B92270), the pyridin-2-one ring is more activated towards electrophilic substitution due to the electron-donating character of the ring nitrogen in the lactam form. The directing effect of the substituents on this compound would determine the regioselectivity of electrophilic attack. The benzyloxy group at the 4-position is an ortho, para-director, while the carbonyl group at the 2-position is a meta-director. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

Table 2: Predicted Regioselectivity of Substitution Reactions on this compound

| Reaction Type | Reagent | Predicted Position of Attack |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻) | C4 (substitution of benzyloxy group) |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | C3 and C5 |

Intramolecular Cyclization Reactions for Novel Pyridin-2-one Architectures

Intramolecular cyclization reactions are a powerful strategy for the synthesis of fused heterocyclic systems containing a pyridin-2-one core. By introducing appropriate functional groups onto the 1-butyl or 3/5-positions of the 4-Benzyloxy-1H-pyridin-2-one ring, novel polycyclic architectures can be constructed.

For example, a terminal functional group on the N-butyl chain, such as a halide or a tosylate, could undergo an intramolecular nucleophilic substitution with a nucleophilic center on the pyridin-2-one ring or a substituent at the C3 or C5 position. This could lead to the formation of five- or six-membered rings fused to the pyridin-2-one core.

Another approach involves the introduction of reactive groups at the C3 or C5 positions that can participate in intramolecular cyclization reactions. For instance, an alkyne substituent could undergo a palladium-catalyzed intramolecular annulation to form a fused aromatic ring.

The design of the precursor for intramolecular cyclization is critical for the successful synthesis of the desired fused pyridin-2-one architecture. The length and flexibility of the tether connecting the reacting moieties, as well as the nature of the reactive functional groups, will determine the feasibility and outcome of the cyclization reaction. These strategies open avenues for the creation of novel and complex molecular scaffolds with potential applications in various fields of chemistry. researchgate.net

Exploration of Tautomeric Equilibria and their Chemical Implications

Tautomerism is a key feature of hydroxypyridines, which can exist in equilibrium between the hydroxy-pyridine and pyridone forms. researchgate.netnih.gov In the case of the precursor to this compound, which would be 4-hydroxy-1-butyl-1H-pyridin-2-one, a tautomeric equilibrium between the 2,4-dihydroxypyridine (B17372) form and the 4-hydroxy-pyridin-2-one form is expected.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the pH of the medium. In general, the pyridone form is favored in polar solvents, while the hydroxypyridine form can be more prevalent in the gas phase or in nonpolar solvents.

The compound of interest, this compound, is a derivative where the tautomerism is "locked" by the presence of the benzyl (B1604629) group on the 4-oxygen and the butyl group on the 1-nitrogen. This fixed structure has important chemical implications. By preventing tautomerization, the reactivity of the molecule is more predictable. For example, the absence of the acidic hydroxyl proton means that the molecule will not undergo deprotonation under basic conditions in the same manner as its hydroxy precursor.

Furthermore, the fixed benzyloxy group can act as a directing group in electrophilic substitution reactions, as discussed in section 7.2. The study of the tautomeric equilibria of the parent hydroxy-pyridin-2-one provides valuable insights into the intrinsic reactivity of the pyridin-2-one core and informs the design of synthetic strategies involving its derivatives. The locking of a specific tautomeric form through alkylation and benzylation is a common strategy to control and exploit the reactivity of such heterocyclic systems. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 4-Benzyloxy-1-butyl-1H-pyridin-2-one in multi-step reactions?

- Methodological Answer : Multi-step synthesis requires careful optimization of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, highlights the importance of reaction condition optimization (e.g., controlling stoichiometry of intermediates like benzyloxy groups). Techniques like column chromatography or recrystallization are critical for isolating high-purity intermediates. Monitoring reaction progress via TLC or HPLC ensures stepwise efficiency .

Q. How can NMR and mass spectrometry (MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts for the benzyloxy group (δ ~4.5–5.0 ppm for OCH2Ph) and pyridin-2-one ring protons (δ ~6.0–8.0 ppm). Compare with structurally analogous compounds in and .

- MS : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns. For example, provides PubChem data for related pyridin-2-one derivatives, which can guide spectral interpretation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines from Safety Data Sheets (SDS) for structurally similar compounds ():

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Ensure fume hood ventilation during synthesis to minimize inhalation risks.

- Store in sealed containers under inert atmosphere (N2/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed bioactivity and theoretical predictions for this compound derivatives?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) with experimental bioactivity data.

- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that may skew bioassay results. emphasizes purity optimization in multi-step syntheses .

- SAR Studies : Modify substituents (e.g., benzyloxy chain length) and correlate with activity trends, as seen in for pyridine-pyrrolidine hybrids .

Q. What advanced techniques are suitable for characterizing the solid-state structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. and demonstrate successful structural elucidation of benzyloxy-containing heterocycles using single-crystal X-ray diffraction .

- PXRD : Compare experimental diffractograms with simulated patterns from crystallographic data to assess polymorphic purity.

Q. How can reaction scalability challenges be addressed for this compound?

- Methodological Answer :

- Continuous Flow Reactors : Improve efficiency and reduce side reactions in large-scale syntheses ().

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor real-time reaction progress and adjust parameters dynamically .

Q. What strategies mitigate stability issues of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Analyze degradation products via LC-MS to identify vulnerable functional groups (e.g., benzyloxy cleavage).

- Stabilizer Screening : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation, inspired by storage recommendations in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.